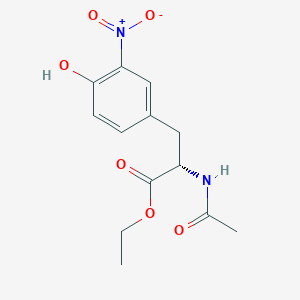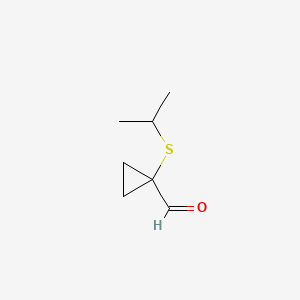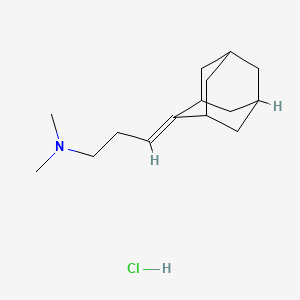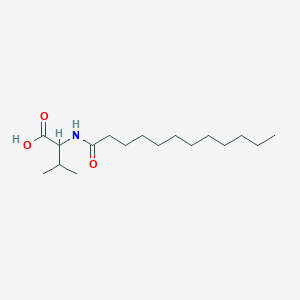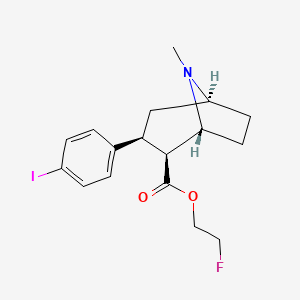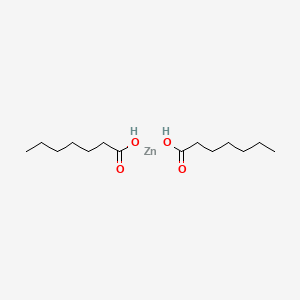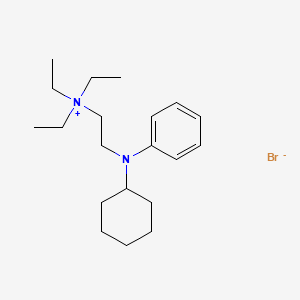
(2-(N-Cyclohexylanilino)ethyl)triethylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(N-Cyclohexylanilino)ethyl)triethylammonium bromide is a quaternary ammonium compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound is characterized by the presence of a cyclohexyl group attached to an aniline moiety, which is further connected to a triethylammonium group via an ethyl linker.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(N-Cyclohexylanilino)ethyl)triethylammonium bromide typically involves a multi-step process. One common method includes the reaction of N-cyclohexylaniline with ethyl bromide to form an intermediate, which is then reacted with triethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
(2-(N-Cyclohexylanilino)ethyl)triethylammonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a suitable solvent, such as acetone or dimethyl sulfoxide, and may be conducted at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various halide derivatives.
科学的研究の応用
(2-(N-Cyclohexylanilino)ethyl)triethylammonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where quaternary ammonium compounds have shown efficacy.
Industry: It is used in the formulation of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of (2-(N-Cyclohexylanilino)ethyl)triethylammonium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. It may also interact with specific molecular targets, such as ion channels and receptors, modulating their activity and affecting cellular signaling pathways.
類似化合物との比較
Similar Compounds
- (2-(N-Cyclohexylanilino)ethyl)trimethylammonium chloride
- (2-(N-Cyclohexylanilino)ethyl)triethylammonium iodide
- (2-(N-Cyclohexylanilino)ethyl)triethylammonium fluoride
Uniqueness
(2-(N-Cyclohexylanilino)ethyl)triethylammonium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
2933-19-9 |
|---|---|
分子式 |
C20H35BrN2 |
分子量 |
383.4 g/mol |
IUPAC名 |
2-(N-cyclohexylanilino)ethyl-triethylazanium;bromide |
InChI |
InChI=1S/C20H35N2.BrH/c1-4-22(5-2,6-3)18-17-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7,9-10,13-14,20H,4-6,8,11-12,15-18H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
UAVAYGHAXAXTCA-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC)CCN(C1CCCCC1)C2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



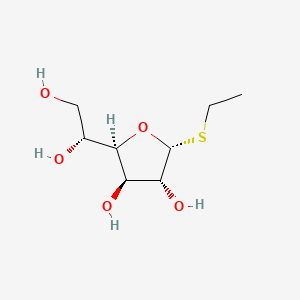
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13832661.png)

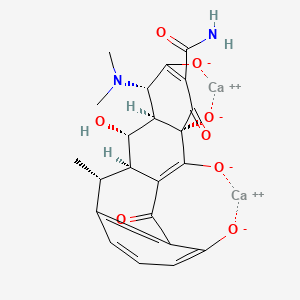
![(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol](/img/structure/B13832682.png)
